molecular formula C10H11ClN2O4 B7579066 3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid

3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579066
M. Wt: 258.66 g/mol
InChI Key: BUNYNDWGGCBOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid (CCMA) is a chemical compound that has been used extensively in scientific research. It is a derivative of pyridine and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid involves the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound can increase insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of DPP-4, it has also been found to inhibit the activity of other enzymes, including angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). These enzymes are involved in the regulation of blood pressure and fluid balance.

Advantages and Limitations for Lab Experiments

3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time. However, there are also limitations to its use. This compound can be toxic at high concentrations, and its effects can vary depending on the experimental conditions.

Future Directions

There are several future directions for the use of 3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid in scientific research. One area of interest is in the study of its effects on other enzymes and physiological systems. Additionally, there is potential for the development of this compound-based drugs for the treatment of diabetes and other metabolic disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It is synthesized through a multi-step process and has been found to have a variety of biochemical and physiological effects. This compound has been used to study the mechanism of action of certain enzymes and has potential for the development of new drugs for the treatment of metabolic disorders.

Synthesis Methods

3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride. This is then reacted with 2-amino-3-hydroxy-2-methylpropanoic acid to form this compound.

Scientific Research Applications

3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has been used in scientific research for a variety of purposes. One of the main applications is in the study of the mechanism of action of certain enzymes. This compound has been found to inhibit the activity of certain enzymes, which has led to a better understanding of their function.

properties

IUPAC Name

3-[(5-chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-10(17,9(15)16)5-13-8(14)7-3-2-6(11)4-12-7/h2-4,17H,5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNYNDWGGCBOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC=C(C=C1)Cl)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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